REACTION_CXSMILES
|
[CH3:1]SC1N=C(NC(C)C)N=C(NC)N=1.[CH3:15][CH2:16][NH:17][C:18]1[N:19]=[C:20]([NH:26][CH:27]([CH3:29])[CH3:28])[N:21]=[C:22]([S:24][CH3:25])[N:23]=1>>[CH3:25][S:24][C:22]1[N:21]=[C:20]([NH:26][CH:27]([CH3:28])[CH3:29])[N:19]=[C:18]([NH:17][CH:16]([CH3:1])[CH3:15])[N:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=NC(=N1)NC(C)C)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCNC=1N=C(N=C(N1)SC)NC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CSC1=NC(=NC(=N1)NC(C)C)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |